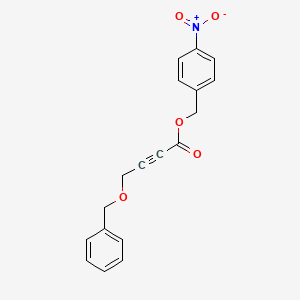![molecular formula C21H24FNO3 B14222019 N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide CAS No. 551963-87-2](/img/structure/B14222019.png)
N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide is an organic compound with a complex structure that includes a fluorobenzoyl group, a pentan-3-yl chain, and a methoxy-2-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide typically involves multiple steps, including the formation of the fluorobenzoyl intermediate and subsequent coupling with the pentan-3-yl and methoxy-2-methylbenzamide groups. Common synthetic routes may involve:
Formation of the Fluorobenzoyl Intermediate: This step often involves the reaction of 4-fluorobenzoic acid with a suitable reagent to form the fluorobenzoyl chloride.
Coupling Reactions: The fluorobenzoyl chloride is then reacted with a pentan-3-yl amine derivative under controlled conditions to form the desired intermediate.
Final Coupling: The intermediate is then coupled with 3-methoxy-2-methylbenzamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chlorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide
- N-[3-(4-bromobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide
- N-[3-(4-methylbenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide
Uniqueness
N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
551963-87-2 |
|---|---|
Molecular Formula |
C21H24FNO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide |
InChI |
InChI=1S/C21H24FNO3/c1-5-21(6-2,19(24)15-10-12-16(22)13-11-15)23-20(25)17-8-7-9-18(26-4)14(17)3/h7-13H,5-6H2,1-4H3,(H,23,25) |
InChI Key |
ARCTXHCBDPBQRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)C1=CC=C(C=C1)F)NC(=O)C2=C(C(=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


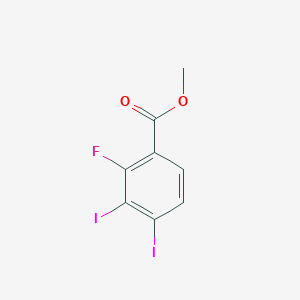
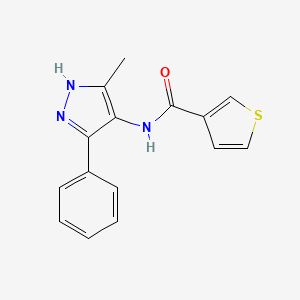
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
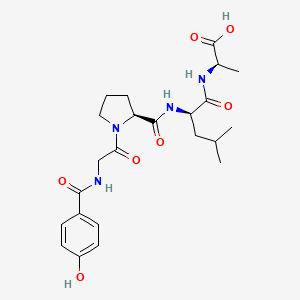

![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)
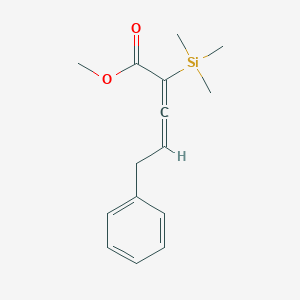
![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)
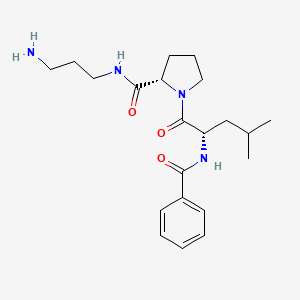

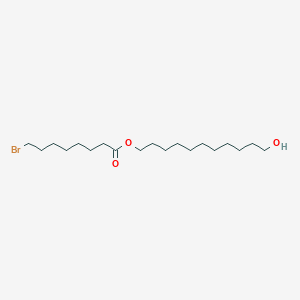
![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
